(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
CAS No.: 9000-59-3
Cat. No.: VC1792471
Molecular Formula: C30H50O11
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9000-59-3 |
|---|---|
| Molecular Formula | C30H50O11 |
| Molecular Weight | 586.7 g/mol |
| IUPAC Name | (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid |
| Standard InChI | InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1 |
| Standard InChI Key | ZLGIYFNHBLSMPS-ATJNOEHPSA-N |
| Isomeric SMILES | C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O |
| SMILES | CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O |
| Canonical SMILES | CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O |
Introduction
Structural Characteristics and Classification
Tricyclic Component
The first compound, (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid, belongs to the tricyclic family of compounds. This structure features a complex three-ring system with specific stereochemistry indicated by the (2R,6S,7R,10S) descriptors. The compound contains multiple functional groups including hydroxyl, hydroxymethyl, carboxylic acid, and a double bond within its tricyclic framework. The specific tricyclo[5.3.1.01,5] notation indicates a unique arrangement of carbon atoms within the three-ring system, distinguishing it from other tricyclic structures like the tricyclo[4.3.1.1,3,8]undecane structure found in the literature .
Hydroxylated Fatty Acid Component
The second compound, 9,10,15-trihydroxypentadecanoic acid, is a derivative of pentadecanoic acid (15:0), which is an odd-chain saturated fatty acid. This compound features three hydroxyl groups positioned at carbons 9, 10, and 15 of the pentadecanoic acid backbone. Pentadecanoic acid itself is recognized as a minor saturated fatty acid found in ruminant fat, with average concentrations of approximately 1.2% in conventionally produced cow milk . The presence of multiple hydroxyl groups significantly alters the physicochemical properties compared to the parent fatty acid.
Physicochemical Properties
Molecular Characteristics
Based on structural analysis, these compounds exhibit distinct molecular characteristics. For comparative purposes, Table 1 presents the estimated molecular properties of both compounds and related structures.
Table 1: Estimated Molecular Properties of Target Compounds and Related Structures
Structural Properties of Tricyclic Component
The tricyclic component contains two carboxylic acid groups positioned at C-2 and C-8, along with a hydroxyl group at C-10, a hydroxymethyl group and a methyl group at C-6. The presence of an unsaturated bond (C-8 to C-9) introduces rigidity and potential for additional reactions. This combination of functional groups creates a complex three-dimensional structure with multiple stereogenic centers, resulting in specific biological interactions and chemical reactivity.
Properties of Hydroxylated Fatty Acid
The 9,10,15-trihydroxypentadecanoic acid displays significantly different properties from its parent compound pentadecanoic acid. The three hydroxyl groups at positions 9, 10, and 15 increase hydrophilicity and hydrogen-bonding capability. Similar odd-chain fatty acids like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) originate from rumen microbial fermentation and are minor components in ruminant fat .
Biological Significance and Metabolism
Metabolic Pathways of Related Compounds
While specific information on these exact compounds is limited in the search results, insights can be gained from related structures. Odd-chain fatty acids like pentadecanoic acid follow specific metabolic pathways. Research indicates that pentadecanoic acid can be endogenously synthesized from propionic acid. Evidence for this endogenous synthesis pathway was first observed in subjects with rare genetic disorders such as propionic acidemia (PA) and methylmalonic acidemia .
Analytical Methods for Identification and Quantification
Spectroscopic Techniques
For identification and structural elucidation of these compounds, several analytical techniques would be appropriate:
Table 2: Analytical Methods for Compound Characterization
| Analytical Technique | Application | Expected Information |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Carbon and hydrogen connectivity, stereochemistry |
| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass, fragmentation pattern |
| Infrared Spectroscopy (IR) | Functional group identification | Carboxylic acid, hydroxyl, alkene vibrations |
| X-ray Crystallography | Three-dimensional structure | Absolute configuration of stereogenic centers |
Chromatographic Methods
For separation and quantification, chromatographic techniques would be valuable:
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection
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Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization
-
Thin-Layer Chromatography (TLC) for preliminary analysis
Structure-Activity Relationships
Influence of Functional Groups
The presence of multiple functional groups in both compounds suggests complex structure-activity relationships:
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Carboxylic acid groups: Contribute to acidity and potential for salt formation or esterification
-
Hydroxyl groups: Enhance water solubility and provide sites for hydrogen bonding
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Double bond in the tricyclic structure: Introduces rigidity and potential sites for additional reactions
-
Stereochemistry: Determines three-dimensional orientation and biological recognition
Comparative Analysis with Similar Compounds
While the exact compounds have limited direct information available, comparison with similar structures provides valuable insights. For instance, the tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid found in the search results shares some structural similarities with the tricyclic component of interest . The predicted collision cross-section data for this related compound (Table 3) offers insights into potential analytical behavior.
Table 3: Predicted Collision Cross-Section Data for Related Tricyclic Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 195.13796 | 128.7 |
| [M+Na]+ | 217.11990 | 132.6 |
| [M+NH4]+ | 212.16450 | 136.1 |
| [M+K]+ | 233.09384 | 131.6 |
| [M-H]- | 193.12340 | 125.9 |
| [M+Na-2H]- | 215.10535 | 126.3 |
| [M]+ | 194.13013 | 128.3 |
| [M]- | 194.13123 | 128.3 |
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